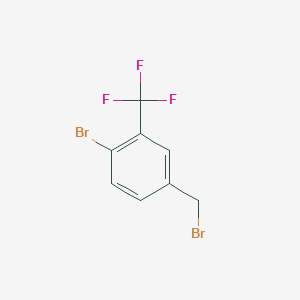

4-Bromo-3-(trifluoromethyl)benzyl bromide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-bromo-4-(bromomethyl)-2-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Br2F3/c9-4-5-1-2-7(10)6(3-5)8(11,12)13/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHHXITPNGSCOBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CBr)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Br2F3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201229655 | |

| Record name | 1-Bromo-4-(bromomethyl)-2-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201229655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159512-68-1 | |

| Record name | 1-Bromo-4-(bromomethyl)-2-(trifluoromethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1159512-68-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-4-(bromomethyl)-2-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201229655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Bromo-3-(trifluoromethyl)benzyl bromide

Introduction: A Keystone Building Block in Modern Medicinal Chemistry

4-Bromo-3-(trifluoromethyl)benzyl bromide is a highly functionalized aromatic compound that serves as a critical intermediate in the synthesis of complex organic molecules. Its strategic importance, particularly in the realms of drug discovery and materials science, stems from its unique trifecta of reactive sites: a labile benzylic bromide, an aromatic bromine atom, and an electron-withdrawing trifluoromethyl group. The benzylic bromide provides a reactive handle for nucleophilic substitution, enabling the facile introduction of the substituted benzyl moiety into a target structure. The aromatic bromine is poised for participation in a variety of cross-coupling reactions, offering a secondary vector for molecular elaboration.

Perhaps most significantly, the trifluoromethyl (-CF3) group imparts profound changes to the physicochemical properties of parent molecules. This group is a cornerstone of modern drug design, known to enhance metabolic stability, increase lipophilicity, and modulate the acidity or basicity of nearby functional groups, often leading to improved pharmacokinetic profiles and binding affinities of active pharmaceutical ingredients (APIs).[1][2][3] This guide provides an in-depth exploration of the chemical properties, synthesis, reactivity, and handling of this compound for researchers, scientists, and drug development professionals.

Physicochemical and Structural Properties

This compound is a white crystalline solid at room temperature.[4] The molecule's structure is defined by a benzene ring substituted at positions 1, 2, and 4. The interplay between the electron-withdrawing trifluoromethyl group and the bromine atoms significantly influences the molecule's reactivity and electronic properties.

Below is a visualization of the core chemical structure.

References

An In-depth Technical Guide to 4-Bromo-3-(trifluoromethyl)benzyl bromide: Synthesis, Reactivity, and Applications

This document provides a comprehensive technical overview of 4-Bromo-3-(trifluoromethyl)benzyl bromide (CAS No. 1159512-68-1), a highly functionalized aromatic building block. Tailored for researchers, medicinal chemists, and professionals in drug development, this guide delves into the core chemical properties, a validated synthetic pathway, characteristic reactivity, potential applications, and essential safety protocols associated with this versatile reagent. The narrative emphasizes the causal relationships behind experimental choices, ensuring a deep, practical understanding for its effective utilization in complex synthetic endeavors.

Core Compound Profile and Physicochemical Properties

This compound, with the systematic name 1-Bromo-4-(bromomethyl)-2-(trifluoromethyl)benzene, is a bifunctional organic compound.[1][2] Its structure is characterized by a benzene ring substituted with three key functional groups: a bromine atom, a trifluoromethyl (-CF3) group, and a bromomethyl (-CH2Br) group. This unique arrangement makes it a valuable intermediate for introducing the 4-bromo-3-(trifluoromethyl)phenyl moiety into target molecules.

The trifluoromethyl group is a well-established bioisostere in medicinal chemistry, known for enhancing metabolic stability, increasing lipophilicity, and modifying the electronic properties of a molecule, which can lead to improved binding affinity and bioavailability.[3] The bromomethyl group provides a reactive handle for nucleophilic substitution, while the aromatic bromine atom serves as a versatile anchor point for a variety of cross-coupling reactions.

Table 1: Physicochemical and Spectroscopic Data

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 1159512-68-1 | [2][4][5] |

| Molecular Formula | C₈H₅Br₂F₃ | [1][4][6] |

| Molecular Weight | 317.93 g/mol | [2][4] |

| Appearance | White crystalline solid | [1] |

| Purity | Typically ≥95-97% | [1][2] |

| InChI Key | UHHXITPNGSCOBA-UHFFFAOYSA-N | [1][2][6] |

| Canonical SMILES | C1=CC(=C(C=C1CBr)C(F)(F)F)Br | [6] |

| Storage Conditions | Store at 2-8°C under an inert atmosphere | [2] |

| Predicted XlogP | 4.1 |[6] |

Synthesis and Mechanistic Considerations

The most direct and industrially scalable route to this compound is through the free-radical bromination of the benzylic methyl group of its precursor, 4-Bromo-3-(trifluoromethyl)toluene (CAS No. 261952-20-9).[7][8] The Wohl-Ziegler reaction, employing N-Bromosuccinimide (NBS) and a radical initiator, is the archetypal method for this transformation.[9]

Causality in Experimental Design:

-

Reagent Selection: N-Bromosuccinimide (NBS) is preferred over molecular bromine (Br₂) for benzylic brominations because it maintains a low, steady-state concentration of Br₂ in the reaction mixture. This is crucial for minimizing competitive and undesirable aromatic bromination. The bromine radicals are generated from the reaction of the initiator with this low concentration of Br₂.[9]

-

Initiator: A radical initiator such as 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide is required to initiate the reaction by generating the initial radical species upon thermal or photochemical decomposition.

-

Solvent Choice: A non-polar, inert solvent is essential. Historically, carbon tetrachloride (CCl₄) was used, but due to its toxicity, it has been largely replaced by solvents like (trifluoromethyl)benzene (benzotrifluoride) or 1,2-dichloroethane, which are effective and less hazardous.[10]

-

Reaction Control: The primary challenge in benzylic bromination is over-bromination, leading to the formation of the dibromomethyl derivative.[9] Careful control of stoichiometry (using slight excess of the toluene starting material or ~1.0-1.1 equivalents of NBS) and reaction time is critical to maximize the yield of the desired mono-brominated product.

Caption: Synthetic pathway for this compound.

Protocol 2.1: Synthesis via Wohl-Ziegler Bromination

Disclaimer: This protocol is a representative procedure based on established chemical principles and must be performed by qualified personnel with appropriate safety measures in a chemical fume hood.

Materials:

-

4-Bromo-3-(trifluoromethyl)toluene (1.0 eq)

-

N-Bromosuccinimide (NBS) (1.05 eq)

-

2,2'-Azobisisobutyronitrile (AIBN) (0.02 eq)

-

(Trifluoromethyl)benzene (solvent, ~5 mL per gram of starting material)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Hexanes

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 4-Bromo-3-(trifluoromethyl)toluene and (trifluoromethyl)benzene.

-

Add N-Bromosuccinimide (NBS) and AIBN to the solution.

-

Heat the reaction mixture to reflux (approx. 102°C) under a nitrogen atmosphere. The reaction can be monitored by GC-MS or TLC for the consumption of the starting material. The reaction is typically complete within 2-4 hours.

-

After completion, cool the mixture to room temperature. The by-product, succinimide, will precipitate and can be removed by filtration.

-

Wash the filtrate sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude material by recrystallization from a suitable solvent system (e.g., hexanes) to afford this compound as a white solid.

Chemical Reactivity and Synthetic Utility

The synthetic value of this reagent is derived from its two distinct reactive sites.

-

Benzylic Bromide (Electrophilic Site): The bromomethyl group is a potent electrophile and a good leaving group, making it highly susceptible to nucleophilic attack via S_N2 reactions. This allows for the facile attachment of the 4-bromo-3-(trifluoromethyl)benzyl moiety to a wide range of nucleophiles, including amines, alcohols, thiols, and carbanions. This reactivity is fundamental to its role as a building block in constructing more complex molecular architectures.

-

Aromatic Bromide (Cross-Coupling Handle): The bromine atom on the aromatic ring is unreactive towards typical nucleophiles but is an excellent substrate for transition-metal-catalyzed cross-coupling reactions. This enables the formation of new C-C, C-N, or C-O bonds at this position, providing a secondary point for diversification. This dual reactivity allows for sequential functionalization, a powerful strategy in multi-step synthesis.

Caption: Key reactivity pathways for the title compound.

Applications in Research and Drug Development

While specific examples citing CAS 1159512-68-1 are nascent, its structural motifs are highly relevant in modern pharmaceutical and materials science research.

-

Medicinal Chemistry: The compound serves as a key intermediate for synthesizing drug candidates. The incorporation of the trifluoromethyl group can enhance a drug's pharmacokinetic profile. The benzyl group acts as a linker to connect this fluorinated aromatic ring to other pharmacophores. The aromatic bromine can be used in late-stage functionalization to rapidly generate analogues for structure-activity relationship (SAR) studies.

-

Agrochemicals: Similar to pharmaceuticals, the trifluoromethyl group can confer enhanced potency and selectivity in pesticides and herbicides.[3]

-

Materials Science: Fluorinated aromatic compounds are used in the development of advanced polymers, liquid crystals, and electronic materials due to their unique dielectric properties and thermal stability.[3]

Safety, Handling, and Storage

This compound is a hazardous chemical that requires strict safety protocols.

Table 2: Hazard Identification and Safety Precautions

| Category | Information | Source(s) |

|---|---|---|

| GHS Pictogram | GHS05 (Corrosion) | [2] |

| Signal Word | Danger | [2] |

| Hazard Statement | H314: Causes severe skin burns and eye damage. | [2] |

| Other Hazards | Lachrymator (substance which increases the flow of tears). | [11] |

| Personal Protective Equipment (PPE) | Wear protective gloves, protective clothing, eye protection, and a face shield. Use in a well-ventilated chemical fume hood. | [2][11] |

| First Aid (Eyes) | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor. | [11] |

| First Aid (Skin) | Take off immediately all contaminated clothing. Rinse skin with water or shower. | [11] |

| Storage | Store locked up in a dry, cool, and well-ventilated place. Keep container tightly closed under an inert atmosphere (e.g., nitrogen). Recommended temperature: 2-8°C. | [2][11] |

| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations. |[2] |

References

-

Pharmaffiliates. CAS No : 402-49-3| Chemical Name : 4-(Trifluoromethyl)benzyl Bromide. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of 4-(Trifluoromethoxy)benzyl Bromide in Modern Pharmaceutical Synthesis. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Impact of Trifluoromethylation: Exploring Applications of 4-(Trifluoromethyl)benzyl Bromide. [Link]

-

Fisher Scientific. SAFETY DATA SHEET (4-Chloro-3-(trifluoromethyl)benzyl bromide). [Link]

-

PubChemLite. This compound. [Link]

- Google Patents.

-

ElectronicsAndBooks. Benzylic Bromination by Bromotrichloromethane. [Link]

-

ResearchGate. Synthesis of 4-chloro-3-fluorotoluene and 4-bromo-3-fluorotoluene. [Link]

-

ResearchGate. ChemInform Abstract: Benzylic Brominations with N-Bromosuccinimide in (Trifluoromethyl)benzene. [Link]

-

The Royal Society of Chemistry. Electronic Supplementary Information (ESI). [Link]

-

Oakwood Chemical. 4-Bromo-3-(trifluoromethyl)toluene. [Link]

- Google Patents.

- Google Patents.

-

Scientific Update. Now You See Me, Now You Don't- a Judicious Work-Around for Over-Bromination at Benzylic Carbon. [Link]

-

DrugCentral. 4-(Trifluoromethoxy)Benzyl Bromide Drug Information. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Mastering Organic Synthesis with 4-Bromo-3-fluorotoluene: A Key Building Block. [Link]

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. This compound | 1159512-68-1 [sigmaaldrich.com]

- 3. nbinno.com [nbinno.com]

- 4. scbt.com [scbt.com]

- 5. chemscene.com [chemscene.com]

- 6. PubChemLite - this compound (C8H5Br2F3) [pubchemlite.lcsb.uni.lu]

- 7. fluorochem.co.uk [fluorochem.co.uk]

- 8. 4-Bromo-3-(trifluoromethyl)toluene [oakwoodchemical.com]

- 9. scientificupdate.com [scientificupdate.com]

- 10. researchgate.net [researchgate.net]

- 11. WERCS Studio - Application Error [assets.thermofisher.com]

An In-depth Technical Guide to the Synthesis of 4-Bromo-3-(trifluoromethyl)benzyl bromide

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for 4-Bromo-3-(trifluoromethyl)benzyl bromide, a key building block in the development of pharmaceuticals and agrochemicals. The document details the predominant synthetic strategies, including the preparation of the crucial precursor, 4-bromo-3-(trifluoromethyl)toluene, and its subsequent conversion to the target molecule. Emphasis is placed on the mechanistic underpinnings of these transformations, providing field-proven insights into experimental design and optimization. Detailed, step-by-step protocols, safety considerations, and data presentation are included to support researchers, scientists, and drug development professionals in their synthetic endeavors.

Introduction: Significance of this compound

This compound, also known as 1-bromo-4-(bromomethyl)-2-(trifluoromethyl)benzene, is a valuable bifunctional organic molecule.[1] Its structure incorporates a brominated aromatic ring and a benzylic bromide moiety. The trifluoromethyl group, a common feature in many successful drugs, imparts unique properties such as enhanced lipophilicity and metabolic stability to molecules.[2] The presence of two distinct bromine atoms at the benzylic and aromatic positions allows for selective and sequential functionalization, making it a versatile intermediate for the synthesis of a wide range of complex organic compounds.

This guide will focus on the most practical and widely employed synthetic routes to this important building block, providing the necessary detail for successful laboratory implementation.

Primary Synthetic Pathway: A Two-Step Approach

The most logical and commonly employed route to this compound involves a two-step sequence starting from commercially available 3-(trifluoromethyl)aniline. This pathway is advantageous due to the accessibility of the starting material and the generally high yields and selectivity of the individual steps.

Caption: Primary synthetic pathway to this compound.

Step 1: Synthesis of 4-Bromo-3-(trifluoromethyl)aniline

The initial step involves the regioselective bromination of 3-(trifluoromethyl)aniline. The amino group is a strong ortho-, para-director, while the trifluoromethyl group is a deactivating meta-director. The directing effects of the amino group dominate, leading to bromination at the positions ortho and para to it. Due to steric hindrance from the adjacent trifluoromethyl group, the para-substituted product, 4-bromo-3-(trifluoromethyl)aniline, is preferentially formed.[3][4]

Reaction Scheme: 3-(Trifluoromethyl)aniline + NBS → 4-Bromo-3-(trifluoromethyl)aniline

-

Brominating Agent: N-Bromosuccinimide (NBS) is the preferred brominating agent for this transformation.[3][5] It is a solid, making it easier and safer to handle than liquid bromine. More importantly, NBS provides a low, steady concentration of bromine in the reaction mixture, which helps to minimize over-bromination and the formation of di- and tri-brominated byproducts.[4]

-

Solvent: A polar aprotic solvent like N,N-dimethylformamide (DMF) is commonly used.[3][6] It effectively dissolves both the aniline starting material and NBS, facilitating a homogeneous reaction. The polarity of the solvent can also influence the regioselectivity of the bromination.[5]

-

Temperature Control: The bromination of anilines is a highly exothermic reaction.[7] Maintaining a low and controlled temperature (typically 0-5 °C) is crucial to prevent runaway reactions and to enhance the selectivity for the desired mono-brominated product.

This protocol is adapted from established literature procedures.[6]

Materials:

-

3-(Trifluoromethyl)aniline

-

N-Bromosuccinimide (NBS)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Saturated aqueous sodium thiosulfate solution

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 3-(trifluoromethyl)aniline (1.0 eq) in anhydrous DMF.

-

Cool the solution to 0-5 °C in an ice-water bath.

-

In a separate flask, dissolve NBS (1.0-1.05 eq) in anhydrous DMF and load it into the dropping funnel.

-

Add the NBS solution dropwise to the cooled aniline solution over 1-2 hours, ensuring the internal temperature is maintained below 10 °C.[7]

-

After the addition is complete, stir the reaction mixture at 0-5 °C and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 1-3 hours).[6]

-

Quench the reaction by adding saturated aqueous sodium thiosulfate solution until the yellow color disappears.

-

Dilute the reaction mixture with ethyl acetate and water.

-

Separate the organic layer and wash it sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude 4-bromo-3-(trifluoromethyl)aniline by recrystallization (e.g., from heptane/ethyl acetate) or column chromatography on silica gel.

| Parameter | Value/Condition | Reference |

| Substrate | 3-(trifluoromethyl)aniline | [3] |

| Reagent | N-Bromosuccinimide (NBS) | [3] |

| Stoichiometry | 1.0-1.05 eq. of NBS | [6][7] |

| Solvent | N,N-Dimethylformamide (DMF) | [3][6] |

| Temperature | 0-5 °C | [7] |

| Reaction Time | 1-3 hours | [6] |

| Reported Yield | 90-92% | [6] |

Step 2: Conversion of 4-Bromo-3-(trifluoromethyl)aniline to this compound

This conversion is a two-part process involving the transformation of the aniline to a toluene derivative, followed by benzylic bromination.

The Sandmeyer reaction is a classic and reliable method for converting an aromatic amino group into a variety of other functional groups, including a hydrogen atom (deamination), which effectively transforms the aniline into a toluene derivative.[8]

Reaction Scheme:

4-Bromo-3-(trifluoromethyl)aniline → [Diazonium Salt] → 4-Bromo-3-(trifluoromethyl)toluene

Caption: Sandmeyer deamination to form the toluene precursor.

-

Diazotization: The conversion of the primary aromatic amine to a diazonium salt is achieved using sodium nitrite in the presence of a strong acid, such as sulfuric or hydrochloric acid, at low temperatures (0-5 °C) to ensure the stability of the diazonium salt intermediate.[9]

-

Deamination: The diazonium group is then replaced by a hydrogen atom using a reducing agent. Hypophosphorous acid (H₃PO₂) is a common and effective reagent for this transformation.

Materials:

-

4-Bromo-3-(trifluoromethyl)aniline

-

Sodium nitrite (NaNO₂)

-

Concentrated sulfuric acid (H₂SO₄)

-

Hypophosphorous acid (H₃PO₂, 50% aqueous solution)

-

Diethyl ether or dichloromethane

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

In a flask, dissolve 4-bromo-3-(trifluoromethyl)aniline (1.0 eq) in a mixture of water and concentrated sulfuric acid, and cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise, ensuring the temperature remains below 5 °C.

-

Stir the mixture for 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

-

In a separate, larger flask, cool the hypophosphorous acid solution to 0 °C.

-

Slowly add the cold diazonium salt solution to the vigorously stirred hypophosphorous acid. Effervescence (N₂ gas) will be observed.

-

After the addition is complete, allow the mixture to warm to room temperature and then stir for several hours until the evolution of nitrogen ceases.

-

Extract the product with diethyl ether or dichloromethane.

-

Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting 4-bromo-3-(trifluoromethyl)toluene by distillation or column chromatography.

The final step is the free-radical bromination of the methyl group of 4-bromo-3-(trifluoromethyl)toluene to yield the desired this compound. This reaction, often referred to as a Wohl-Ziegler bromination, is a well-established method for the selective bromination of allylic and benzylic positions.

Reaction Scheme:

4-Bromo-3-(trifluoromethyl)toluene + NBS → this compound

Caption: Free-radical benzylic bromination mechanism.

-

Brominating Agent: As in the first step, NBS is the reagent of choice for benzylic bromination. It provides a low concentration of bromine radicals, which selectively abstract a benzylic hydrogen, initiating the chain reaction.[10]

-

Radical Initiator: A radical initiator is required to start the reaction. Common initiators include azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO). These compounds decompose upon heating or exposure to light to generate radicals that initiate the bromination chain reaction.

-

Solvent: A non-polar, inert solvent such as carbon tetrachloride (CCl₄) has traditionally been used. However, due to its toxicity and environmental concerns, alternative solvents like (trifluoromethyl)benzene or acetonitrile are now preferred.[11][12]

-

Initiation Method: The reaction can be initiated by heat or photochemical activation (e.g., using a sun lamp or a household compact fluorescent lamp).

Materials:

-

4-Bromo-3-(trifluoromethyl)toluene

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)

-

(Trifluoromethyl)benzene or acetonitrile

-

Hexane

-

Water

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-bromo-3-(trifluoromethyl)toluene (1.0 eq), NBS (1.0-1.1 eq), and a catalytic amount of AIBN or BPO in the chosen solvent.

-

Heat the mixture to reflux or irradiate with a suitable light source.

-

Monitor the reaction by TLC or GC-MS. The reaction is typically complete within a few hours.

-

Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate.

-

Filter the mixture and wash the solid succinimide with a small amount of cold solvent.

-

Wash the filtrate with water to remove any remaining succinimide.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent such as hexane or by column chromatography.

| Parameter | Value/Condition |

| Substrate | 4-Bromo-3-(trifluoromethyl)toluene |

| Reagent | N-Bromosuccinimide (NBS) |

| Stoichiometry | 1.0-1.1 eq. of NBS |

| Initiator | AIBN or BPO (catalytic) |

| Solvent | (Trifluoromethyl)benzene or Acetonitrile |

| Initiation | Heat or UV light |

| Purification | Recrystallization or Column Chromatography |

Alternative Synthetic Pathways

While the two-step approach is the most common, other routes to this compound can be envisioned, though they may be less practical for large-scale synthesis.

One alternative involves the direct bromomethylation of 1-bromo-2-(trifluoromethyl)benzene. However, this reaction can be difficult to control and may lead to a mixture of isomers and poly-substituted products.

Safety and Handling

-

N-Bromosuccinimide (NBS): NBS is a lachrymator and should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Brominated Compounds: Benzyl bromides are often lachrymatory and skin irritants. Handle with care and avoid inhalation of vapors.

-

Solvents: Use appropriate precautions when working with flammable and volatile organic solvents.

-

Exothermic Reactions: The bromination of anilines is highly exothermic. Ensure adequate cooling and controlled addition of reagents to prevent runaway reactions.

Conclusion

The synthesis of this compound is most effectively achieved through a two-step pathway commencing with the regioselective bromination of 3-(trifluoromethyl)aniline, followed by a Sandmeyer deamination to the corresponding toluene derivative, and concluding with a free-radical benzylic bromination. Careful control of reaction conditions, particularly temperature and stoichiometry, is paramount to achieving high yields and purity. This guide provides the foundational knowledge and detailed protocols necessary for the successful synthesis of this versatile chemical intermediate.

References

- BenchChem. (2025). Application Note: A Detailed Protocol for the Synthesis of 4-Bromo-3-(trifluoromethyl)aniline.

- BenchChem. (2025). Technical Support Center: Scaling Up the Synthesis of 4-Bromo-3-(trifluoromethyl)aniline.

- BenchChem. (2025). Application Notes: Derivatization of 4-Bromo-3-(trifluoromethyl)aniline.

-

Chemical Synthesis Database. (2025, May 20). 4-bromo-N,N-dimethyl-3-(trifluoromethyl)aniline. Retrieved from [Link]

- Google Patents. (n.d.). CN102993022A - Preparation method of bromoaniline.

- The Royal Society of Chemistry. (n.d.).

- Google Patents. (n.d.). US20020082454A1 - Process for preparing 2-(4-trifluoromethoxyphenyl)ethylamine and 4-bromomethyl-and 4-chloromethyl-1-trifluoromethoxybenzene.

- Google Patents. (n.d.). CN101168495A - The synthetic method of 1-bromo-2,4,5-trifluorobenzene.

-

NIH. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review - PMC. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). 1-(Bromomethyl)-4-(trifluoromethyl)benzene. Retrieved from [Link]

-

European Patent Office. (n.d.). Patent 0004447 - Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates. Retrieved from [Link]

-

Science. (1994, January 14). Free-radical side-chain bromination of alkylaromatics in supercritical carbon dioxide. Retrieved from [Link]

-

PubChem. (n.d.). Benzene, 1-bromo-4-(trifluoromethyl)-. Retrieved from [Link]

-

European Patent Office. (n.d.). EP 3492448 B1 - 4-ALKOXY-3-(TRIFLUOROMETHYL)BENZYL ALCOHOL PRODUCTION METHOD. Retrieved from [Link]

-

Indian Academy of Sciences. (n.d.). A facile, metal-free synthesis of aryl bromides using molecular bromine-an alternative to the Sandmeyer reaction. Retrieved from [Link]

-

ResearchGate. (n.d.). Radical Bromination by the Use of Various Solvents | Download Table. Retrieved from [Link]

- BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 1-bromo-4-(trichloromethyl)benzene.

- BenchChem. (2025). Application Notes and Protocols: Bromination of 3-(trifluoromethyl)aniline using NBS.

-

Organic Chemistry Portal. (n.d.). Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor. Retrieved from [Link]

- BenchChem. (2025). Minimizing over-bromination in the synthesis of 4-Bromo-3-(trifluoromethyl)aniline.

-

ResearchGate. (n.d.). Sandmeyer Trifluoromethylation | Request PDF. Retrieved from [Link]

- Google Patents. (n.d.). United States Patent (19).

-

Oregon State University. (2020, June 22). Chapter 3 Worked Problem 1. Retrieved from [Link]

- Google Patents. (n.d.). US6388135B1 - Preparation of 4-bromoaniline derivatives.

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. PubChemLite - this compound (C8H5Br2F3) [pubchemlite.lcsb.uni.lu]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. 4-Bromo-3-(trifluoromethyl)aniline synthesis - chemicalbook [chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Chapter 3 Worked Problem 1 [sites.science.oregonstate.edu]

- 11. Free-radical side-chain bromination of alkylaromatics in supercritical carbon dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Spectroscopic data of 4-Bromo-3-(trifluoromethyl)benzyl bromide (NMR, IR, MS)

An In-depth Technical Guide:

Spectroscopic Data of 4-Bromo-3-(trifluoromethyl)benzyl bromide

This guide provides a comprehensive analysis of the spectroscopic data for this compound (CAS No: 1159512-68-1), a key fluorinated building block in organic synthesis. As a Senior Application Scientist, this document synthesizes predictive analysis based on established spectroscopic principles with practical insights into data acquisition and interpretation, tailored for researchers and professionals in drug development and chemical sciences.

Introduction and Molecular Structure

This compound, with the molecular formula C₈H₅Br₂F₃, is a disubstituted benzyl bromide derivative.[1][2] Its utility in synthesis stems from the two reactive sites: the benzylic bromide, susceptible to nucleophilic substitution, and the aromatic bromide, which can participate in cross-coupling reactions. The presence of the strongly electron-withdrawing trifluoromethyl (CF₃) group significantly influences the electronic properties of the aromatic ring and, consequently, its spectroscopic signatures.

A clear understanding of its spectral characteristics is paramount for reaction monitoring, quality control, and structural confirmation. This guide details the expected Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁹F NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Figure 2: Proposed primary fragmentation pathway in EI-Mass Spectrometry.

Summary of Spectroscopic Data

| Technique | Feature | Predicted Value |

| ¹H NMR | Benzylic -CH₂ | δ 4.5-4.7 ppm (s, 2H) |

| Aromatic H-2 | δ ~7.9 ppm (s or d, 1H) | |

| Aromatic H-5 | δ ~7.7 ppm (dd, 1H) | |

| Aromatic H-6 | δ ~7.5 ppm (d, 1H) | |

| ¹³C NMR | -CH₂Br | δ 30-33 ppm |

| -CF₃ | δ 122-124 ppm (q, ¹JCF ≈ 272 Hz) | |

| Aromatic C-CF₃ | δ 131-133 ppm (q, ²JCF ≈ 30 Hz) | |

| ¹⁹F NMR | -CF₃ | δ -62 to -64 ppm (s) |

| IR | C-F stretch | 1350-1100 cm⁻¹ (Strong) |

| Aromatic C=C stretch | ~1600, ~1475 cm⁻¹ (Medium) | |

| MS (EI) | Molecular Ion (M⁺) | m/z 316, 318, 320 (1:2:1 ratio) |

| Base Peak ([M-Br]⁺) | m/z 237, 239 (1:1 ratio) |

Experimental Protocols

To ensure data integrity, standardized acquisition protocols are essential.

-

Sample Preparation: Dissolve ~10-20 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

-

¹H NMR: Acquire data with a 90° pulse angle, a relaxation delay of 2-5 seconds, and 16-32 scans for a good signal-to-noise ratio.

-

¹³C NMR: Use a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, acquire several hundred to a few thousand scans with a relaxation delay of 2-5 seconds.

-

¹⁹F NMR: Acquire data with a proton-decoupled sequence. ¹⁹F is a highly sensitive nucleus, and sufficient data can often be obtained with 16-64 scans.

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the chemical shift scale using the residual solvent peak or internal standard.

-

Sample Preparation: As the compound may be a low-melting solid, it can be analyzed as a thin film. Gently melt a small amount of the sample between two KBr or NaCl salt plates. Alternatively, use an Attenuated Total Reflectance (ATR) accessory by placing a small amount of the solid directly on the ATR crystal.

-

Background Scan: Perform a background scan of the empty sample compartment or clean ATR crystal to subtract atmospheric (CO₂, H₂O) and accessory-related absorptions.

-

Sample Scan: Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

-

Processing: The data is automatically processed and displayed as a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

-

Sample Introduction: For a volatile compound, Gas Chromatography-Mass Spectrometry (GC-MS) is ideal. Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate) and inject it into the GC.

-

Ionization: Use a standard Electron Ionization (EI) source at 70 eV.

-

Mass Analysis: Scan a mass range appropriate for the compound, for example, m/z 40-400, using a quadrupole or time-of-flight (TOF) mass analyzer.

-

Data Analysis: Identify the molecular ion cluster and analyze the fragmentation pattern by comparing it against known fragmentation rules and spectral libraries.

References

-

Illustrated Glossary of Organic Chemistry - Fragment ion . UCLA Department of Chemistry and Biochemistry. [Link]

-

Mass spectroscopy...........bromomethyl benzene (benzyl bromide) . ORGANIC SPECTROSCOPY INTERNATIONAL. [Link]

-

Electronic Supplementary Information (ESI) for - The Royal Society of Chemistry . The Royal Society of Chemistry. [Link]

-

The base peak in the mass spectrum of benzyl bromide PhCH2Br has a m/z of 91. Draw the . brainly.com. [Link]

-

IR Chart . University of Colorado Boulder. [Link]

-

A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins . National Institutes of Health (NIH). [Link]

-

This compound - PubChemLite . PubChemLite. [Link]

-

Supporting Information for Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3 . Beilstein Journals. [Link]

-

IR Tables, UCSC . University of California, Santa Cruz. [Link]

-

19F NMR Studies on Positional Variations of Trifluoromethyl Groups in CF3-substituted Aromatic Group 15 Trivalent Chlorides . ResearchGate. [Link]

-

Supporting Information for - The Royal Society of Chemistry . The Royal Society of Chemistry. [Link]

-

Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds . AZoM. [Link]

-

Infrared Spectroscopy Absorption Table . Chemistry LibreTexts. [Link]

-

The features of IR spectrum . SlidePlayer. [Link]

-

4-Bromo-3-(trifluoromethyl)aniline - Optional[19F NMR] - Chemical Shifts . SpectraBase. [Link]

Sources

4-Bromo-3-(trifluoromethyl)benzyl bromide reactivity and stability

An In-Depth Technical Guide to the Reactivity and Stability of 4-Bromo-3-(trifluoromethyl)benzyl Bromide

Introduction: A Versatile and Highly Reactive Building Block

In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, the strategic incorporation of fluorine atoms can dramatically alter a molecule's physical, chemical, and biological properties.[1] The trifluoromethyl (-CF3) group, in particular, is prized for its ability to enhance metabolic stability, increase lipophilicity, and modulate electronic characteristics.[1][2] this compound emerges as a pivotal reagent, offering a direct and efficient route to introduce the 4-bromo-3-(trifluoromethyl)benzyl moiety.

This guide provides an in-depth analysis of the chemical reactivity, stability, and handling of this powerful electrophile. We will explore the electronic factors that govern its reactivity and provide practical, field-tested protocols for its application, designed for researchers, chemists, and drug development professionals who require a comprehensive understanding of this key synthetic intermediate.

Section 1: Physicochemical Properties and Safe Handling

A thorough understanding of a reagent's properties and hazards is the foundation of safe and successful experimentation.

Key Properties

The fundamental properties of this compound are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 1159512-68-1 | [3] |

| Molecular Formula | C₈H₅Br₂F₃ | [3][4] |

| Molecular Weight | 317.93 g/mol | [3] |

| Appearance | White crystalline solid | [3] |

| Synonyms | 1-Bromo-4-(bromomethyl)-2-(trifluoromethyl)benzene, 2-Bromo-5-(bromomethyl)benzotrifluoride | [3] |

Safety, Handling, and Storage: A Self-Validating Protocol

Benzylic bromides as a class are potent lachrymators and irritants.[5][6] The reactivity that makes them synthetically useful also necessitates stringent handling protocols to ensure operator safety and reagent integrity.

Core Safety Directives:

-

Personal Protective Equipment (PPE): Always handle this reagent inside a certified chemical fume hood. Wear nitrile gloves, a flame-retardant lab coat, and chemical splash goggles with a face shield.[7]

-

Respiratory Protection: For weighing or transfers of the solid, a properly fitted respirator with cartridges rated for organic vapors and acid gases is recommended to prevent inhalation.

-

Lachrymatory Effects: This compound is expected to be a strong tear-producing agent and intensely irritating to the skin, eyes, and mucous membranes.[5][6] Avoid all personal contact.[8]

-

Incompatibilities: Avoid contact with strong bases, oxidizing agents, water, and metals, as these can trigger vigorous or explosive reactions and decomposition.[5][8]

Storage and Stability Protocol:

-

Container: Store in the original, tightly sealed container. Gradual decomposition can lead to the evolution of hydrogen bromide (HBr) gas, causing pressure buildup in improperly sealed containers.[8]

-

Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to minimize moisture contact.

-

Temperature: Store in a cool, dry, and well-ventilated area, away from heat sources or direct sunlight.[8]

-

Shelf-Life: While the solid form is generally more stable than liquid analogues, benzylic bromides can degrade over time. It is best practice to use the reagent within a reasonable timeframe and re-evaluate purity if stored for extended periods. Degradation often manifests as discoloration (yellow to brown) due to the formation of bromine or polymeric byproducts.[9]

Section 2: The Electronic Landscape and Core Reactivity

The pronounced reactivity of this compound is not arbitrary; it is a direct consequence of its unique electronic architecture. The molecule is primed for nucleophilic substitution at the benzylic carbon.

The Benzylic Advantage

Benzylic halides are inherently more reactive than their alkyl halide counterparts. This is because the transition states of both Sₙ2 and Sₙ1 reactions are stabilized by the adjacent aromatic ring. In an Sₙ1 mechanism, the resulting benzylic carbocation is significantly stabilized through resonance, delocalizing the positive charge across the benzene ring.[10] In an Sₙ2 mechanism, the p-orbitals of the aromatic ring overlap with the developing p-orbital in the transition state, lowering its energy and accelerating the reaction rate.

The Power of Inductive Effects

The reactivity of the benzyl bromide core is dramatically amplified by the two substituents on the aromatic ring:

-

Trifluoromethyl (-CF₃) Group: The -CF₃ group is one of the most powerful electron-withdrawing groups used in organic chemistry.[11][12] Its effect is primarily inductive, pulling electron density from the aromatic ring and, by extension, from the benzylic carbon.[11][12] This inductive pull creates a significant partial positive charge (δ+) on the benzylic carbon, making it a highly potent electrophilic center.

-

Bromo (-Br) Group: The bromine atom also exerts a strong electron-withdrawing inductive effect, further depleting the electron density of the aromatic ring and enhancing the electrophilicity of the benzylic position.

The synergistic combination of these two powerful inductive effects makes the benzylic carbon exceptionally susceptible to attack by a wide range of nucleophiles.

Caption: Inductive withdrawal (-I) by -CF₃ and -Br groups enhances the electrophilicity (δ+) of the benzylic carbon.

Section 3: Key Synthetic Application: Nucleophilic Substitution

The primary utility of this compound is as an electrophile in Sₙ2 reactions. It efficiently alkylates a diverse array of nucleophiles, including alcohols, phenols, amines, and thiols.

General Reaction Scheme

The fundamental transformation is the displacement of the bromide leaving group by a nucleophile (Nu:⁻).

Caption: General workflow for nucleophilic substitution.

Field-Proven Protocol: O-Alkylation of a Phenol

This protocol provides a robust, self-validating method for the synthesis of a benzyl ether, a common transformation in drug development.

Objective: To alkylate 4-methoxyphenol with this compound.

Materials:

-

4-Methoxyphenol

-

This compound

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Experimental Workflow Diagram:

Caption: Step-by-step experimental workflow for O-alkylation.

Step-by-Step Methodology:

-

Preparation (Justification): In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, dissolve 4-methoxyphenol (1.0 eq) in anhydrous DMF (approx. 0.2 M). The system is kept under an inert atmosphere to prevent quenching of the strong base (NaH) by atmospheric moisture. DMF is an ideal polar aprotic solvent that promotes Sₙ2 reactions.

-

Deprotonation (Justification): Cool the solution to 0°C using an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise. The use of a strong base is necessary to fully deprotonate the phenol, generating the highly nucleophilic phenoxide anion. The reaction is performed at 0°C to control the exothermic reaction and hydrogen gas evolution.

-

Activation (Justification): Allow the mixture to stir at 0°C for 30 minutes. This ensures complete formation of the sodium phenoxide before the electrophile is introduced, which is a self-validating step to prevent side reactions with the starting phenol.

-

Alkylation (Justification): Dissolve this compound (1.1 eq) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture at 0°C. A slight excess of the benzyl bromide ensures full consumption of the more valuable phenoxide.

-

Reaction Monitoring (Justification): Remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting phenol is consumed (typically 2-4 hours). This real-time analysis prevents the formation of impurities from over-reaction or decomposition and validates the reaction's endpoint.

-

Quenching (Justification): Once the reaction is complete, cool the flask back to 0°C and cautiously quench the reaction by the slow addition of deionized water to destroy any unreacted NaH.

-

Extraction (Justification): Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes). The organic product will partition into the ethyl acetate layer, separating it from the inorganic salts in the aqueous layer.

-

Washing (Justification): Wash the combined organic layers sequentially with saturated NaHCO₃ solution (to remove any acidic impurities) and brine (to facilitate phase separation).

-

Drying and Concentration (Justification): Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification (Justification): Purify the crude residue by flash column chromatography on silica gel to obtain the pure benzyl ether. This final step ensures the removal of any unreacted starting material, byproducts, and residual mineral oil from the NaH dispersion.

Conclusion

This compound is a highly valuable and reactive building block for modern organic synthesis. Its reactivity is governed by the inherent instability of the carbon-bromine bond at the benzylic position, which is significantly enhanced by the powerful, synergistic electron-withdrawing effects of the trifluoromethyl and bromo substituents on the aromatic ring. This electronic arrangement renders the benzylic carbon a potent electrophile, ideal for rapid Sₙ2 reactions. While its high reactivity necessitates careful and stringent handling protocols, a well-designed experimental procedure, as outlined in this guide, allows for its safe and efficient use in the synthesis of complex molecules for pharmaceutical and materials science applications.

References

-

Klumpp, D. A., et al. (n.d.). Superelectrophiles and the effects of trifluoromethyl substituents. PMC - NIH. [Link]

-

Klumpp, D. A., et al. (n.d.). Superelectrophiles and the Effects of Trifluoromethyl Substituents. SciSpace. [Link]

-

Tidwell, T. T. (1980). Substituent effects of the trifluoromethyl group on electrophilic additions to alkenes. Solvolysis of the trifluoromethyl group. Protonation of alkenes less basic than ethylene, .rho.+ values of deactivated styrenes, and reactivity-selectivity effects. Journal of the American Chemical Society. [Link]

-

Quora. (2022). What is the difference in reactivity between benzyl bromide and phenol in nucleophilic substitution reactions?[Link]

-

Lee, I., & Kim, C. K. (n.d.). LACK OF ENHANCED REACTIVITY OF α-NUCLEOPHILES In THE Sₙ2 REACTIONS OF BENZYL BROMIDES AND SMALL α-EFFECT. Journal of the Korean Chemical Society. [Link]

-

Hunt, I. (n.d.). Ch 11 : Nucleophilic substitution of benzylic halides. University of Calgary. [Link]

-

Hancock, C. K., & Idoux, J. P. (1967). Enhanced reactivity of nucleophiles: the “α-effect” in reactions of benzyl bromide. Journal of the Chemical Society D: Chemical Communications. [Link]

-

PubChem. (n.d.). Benzyl Bromide. National Center for Biotechnology Information. [Link]

-

Mayr, H., et al. (2015). Reactivity of Electrophilic Trifluoromethylating Reagents. Open Access LMU. [Link]

-

Umemoto, T., et al. (2000). New Electrophilic Trifluoromethylating Agents. The Journal of Organic Chemistry. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Impact of Trifluoromethylation: Exploring Applications of 4-(Trifluoromethyl)benzyl Bromide. [Link]

-

Common Organic Chemistry. (n.d.). Benzyl Bromide. [Link]

-

ResearchGate. (2016). Nucleophilic Substitution Reactions of Meta- and Para-Substituted Benzylamines with Benzyl Bromide in Methanol Medium. [Link]

-

Sciencemadness Discussion Board. (2014). Benzyl Bromide Synthesis. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 4-(Trifluoromethoxy)benzyl Bromide in Modern Pharmaceutical Synthesis. [Link]

-

Pharmaffiliates. (n.d.). CAS No : 402-49-3| Chemical Name : 4-(Trifluoromethyl)benzyl Bromide. [Link]

-

Organic Syntheses. (n.d.). Working with Hazardous Chemicals. [Link]

-

Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 4-(Trifluoromethoxy)benzyl bromide. [Link]

-

PubChemLite. (n.d.). This compound. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. PubChemLite - this compound (C8H5Br2F3) [pubchemlite.lcsb.uni.lu]

- 5. Benzyl Bromide | C7H7Br | CID 7498 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Benzyl Bromide [commonorganicchemistry.com]

- 7. echemi.com [echemi.com]

- 8. datasheets.scbt.com [datasheets.scbt.com]

- 9. Sciencemadness Discussion Board - Benzyl Bromide Synthesis - Powered by XMB 1.9.11 [sciencemadness.org]

- 10. quora.com [quora.com]

- 11. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scispace.com [scispace.com]

An In-Depth Technical Guide to the Key Characteristics of the Trifluoromethyl Group in Benzyl Bromides

Introduction

In the landscape of modern chemical synthesis, particularly within pharmaceutical and materials science, the strategic incorporation of fluorine-containing moieties has become a cornerstone of molecular design. Among these, the trifluoromethyl (CF₃) group stands out for its profound ability to modulate the physicochemical properties of a parent molecule. When appended to a benzyl bromide scaffold, the CF₃ group imparts a unique and powerful set of characteristics that dictate the reactivity, stability, and utility of these essential synthetic intermediates. This guide provides a detailed exploration of these characteristics, offering researchers, scientists, and drug development professionals a comprehensive understanding grounded in mechanistic principles and practical application.

Section 1: The Fundamental Physicochemical Profile of the Trifluoromethyl Group

The influence of the trifluoromethyl group on benzyl bromide chemistry is a direct consequence of its intrinsic electronic and steric properties.

Potent and Pervasive Electron-Withdrawing Nature

The defining feature of the CF₃ group is its exceptional electronegativity, which makes it one of the most powerful electron-withdrawing groups in organic chemistry.[1] This is not a resonance-based effect but rather a potent inductive effect (-I), where the high electronegativity of the three fluorine atoms pulls electron density through the sigma bonds of the molecule.[2] This significantly lowers the electron density of the attached benzene ring, a phenomenon that has profound consequences for reaction mechanisms.

Caption: Inductive withdrawal by the CF₃ group polarizes the molecule.

To quantify this effect, chemists often turn to Hammett substituent constants (σ). A positive Hammett value indicates an electron-withdrawing character, and the CF₃ group exhibits strongly positive values, particularly when a positive charge develops in the transition state (σ⁺).

| Substituent | Hammett Constant (σ_meta) | Hammett Constant (σ_para) | Brown's Constant (σ⁺_para) |

| -H | 0.00 | 0.00 | 0.00 |

| -CH₃ | -0.06 | -0.16 | -0.31 |

| -Cl | 0.37 | 0.22 | 0.11 |

| -CF₃ | 0.44 [3] | 0.57 [3] | 0.61 [4] |

| -NO₂ | 0.73 | 0.78 | 0.79 |

| Data sourced from various chemical literature.[3][4] |

Steric Profile

While electronically potent, the CF₃ group is also sterically demanding. Its van der Waals volume is significantly larger than that of a hydrogen or fluorine atom and is often compared to that of a chlorine atom or even an isopropyl group.[5][6] This steric bulk becomes a critical factor when the CF₃ group is positioned ortho to the benzyl bromide moiety, where it can physically impede the approach of reactants.[7]

Section 2: Impact on Benzyl Bromide Reactivity and Stability

The electronic and steric properties of the CF₃ group are not mere academic points; they directly govern the reaction pathways available to trifluoromethyl-substituted benzyl bromides.

Mechanistic Control: The SN1 vs. SN2 Dichotomy

Benzyl bromides can, in principle, react via either SN1 (unimolecular, carbocation intermediate) or SN2 (bimolecular, concerted) nucleophilic substitution pathways. The presence of a CF₃ group on the aromatic ring decisively shifts this balance away from the SN1 pathway.

Causality: The formation of a benzylic carbocation is the rate-determining step of an SN1 reaction. An electron-withdrawing group like CF₃ intensely destabilizes this positively charged intermediate by pulling electron density away from an already electron-deficient center.[7] This raises the activation energy for the SN1 pathway so significantly that it becomes kinetically unfavorable. Consequently, trifluoromethyl-substituted benzyl bromides almost exclusively react via an SN2 mechanism, where a nucleophile attacks the electrophilic benzylic carbon in a single, concerted step.[8]

Caption: The CF₃ group destabilizes the SN1 carbocation, favoring the SN2 pathway.

The Critical Influence of Substituent Position

-

Ortho-CF₃: The primary challenge with an ortho-trifluoromethyl benzyl bromide is severe steric hindrance.[7] The bulky CF₃ group physically blocks the trajectory of incoming nucleophiles, significantly slowing the rate of the requisite SN2 reaction. Overcoming this requires more forcing conditions (higher temperatures, stronger nucleophiles) or specialized catalytic systems.

-

Meta- and Para-CF₃: In these positions, the steric effect is negligible. The reactivity is dominated by the strong inductive electron withdrawal, which makes the benzylic carbon highly electrophilic and thus an excellent substrate for SN2 reactions, provided a suitable nucleophile is used.[9]

Benzylic C-Br Bond Dissociation Enthalpy (BDE)

While the CF₃ group has a dramatic effect on reaction pathways involving charged intermediates (heterolytic cleavage), its impact on the homolytic C-Br bond strength is minimal. Gas-phase thermolysis and photoacoustic calorimetry studies have shown that there is no significant substituent effect on the benzylic C-Br bond dissociation enthalpy from groups like m-CF₃.[10] This is a crucial insight: the CF₃ group influences reactivity by modulating the stability of ionic transition states, not by intrinsically weakening the C-Br bond itself.

Section 3: Applications in Drug Discovery and Beyond

Trifluoromethyl-substituted benzyl bromides are not merely chemical curiosities; they are vital building blocks for creating high-value molecules.[11] Their primary application lies in installing the (trifluoromethyl)benzyl moiety, a privileged scaffold in medicinal chemistry.

-

Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry. Replacing a metabolically vulnerable methyl or benzyl C-H group with a CF₃-benzyl group effectively blocks oxidative metabolism at that site, increasing the drug's half-life and bioavailability.[5]

-

Lipophilicity and Permeability: The CF₃ group is highly lipophilic, which can enhance a drug's ability to cross cell membranes and the blood-brain barrier.[5] This is a key strategy for improving the pharmacokinetic profile of a drug candidate.

-

Binding Affinity: The strong dipole moment and electron-withdrawing nature of the CF₃ group can lead to favorable interactions (e.g., dipole-dipole, ion-dipole) within a biological target's binding pocket, thereby increasing potency and selectivity.

-

Bioisosterism: The CF₃ group is often used as a bioisostere for other groups like methyl or chloro, allowing chemists to fine-tune a molecule's properties while maintaining its overall shape and ability to bind to a target.[12][13]

Beyond medicine, these compounds are used to synthesize advanced agrochemicals and specialty polymers, where the CF₃ group imparts enhanced thermal stability, chemical resistance, and specific electronic properties.[11]

Section 4: Experimental Protocols

The following protocols are representative methodologies. Note: These reactions should only be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Synthesis of 3,5-Bis(trifluoromethyl)benzyl Bromide

This two-step protocol is adapted from literature procedures for the conversion of a benzyl alcohol to a benzyl bromide.[14][15]

Caption: Workflow for the synthesis of a trifluoromethylated benzyl bromide.

Step-by-Step Methodology:

-

Preparation: To a round-bottom flask under an inert atmosphere (N₂ or Ar), add 3,5-bis(trifluoromethyl)benzyl alcohol (1.0 eq) and dissolve it in anhydrous toluene (approx. 0.2 M concentration).

-

Reagent Addition: Cool the solution to 0 °C in an ice bath. Add triphenylphosphine (PPh₃, 1.1 eq) followed by the portion-wise addition of carbon tetrabromide (CBr₄, 1.1 eq). Caution: The reaction may be exothermic.

-

Reaction: Stir the reaction mixture vigorously at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, filter the mixture through a short plug of silica gel, eluting with a non-polar solvent (e.g., hexanes or a mixture of hexanes/ethyl acetate) to remove triphenylphosphine oxide and unreacted starting materials.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be further purified by flash column chromatography on silica gel to yield the pure 3,5-bis(trifluoromethyl)benzyl bromide.

-

Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹⁹F NMR, and ¹³C NMR spectroscopy.

Protocol 2: General Procedure for Nucleophilic Alkylation using 4-(Trifluoromethyl)benzyl Bromide

This protocol describes the alkylation of a generic amine nucleophile, a common application for these reagents.

Step-by-Step Methodology:

-

Preparation: In a round-bottom flask, dissolve the amine nucleophile (1.0 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃, 2.0-3.0 eq) in a suitable polar aprotic solvent (e.g., acetonitrile or DMF).

-

Reagent Addition: Add a solution of 4-(trifluoromethyl)benzyl bromide (1.0-1.2 eq) in the same solvent dropwise to the stirred mixture at room temperature.

-

Reaction: Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed, as monitored by TLC or LC-MS. Reaction times can vary from 2 to 24 hours depending on the nucleophilicity of the amine.

-

Workup: Once complete, dilute the reaction mixture with water and extract the product with an organic solvent like ethyl acetate or dichloromethane. Wash the combined organic layers with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography to obtain the desired N-benzylated product.

-

Validation: Characterize the final compound by NMR spectroscopy and mass spectrometry to confirm its identity and purity.

Conclusion

The trifluoromethyl group exerts a commanding influence on the chemistry of benzyl bromides. Its powerful inductive electron withdrawal dictates a strong preference for the SN2 reaction pathway by destabilizing the alternative SN1 carbocation intermediate, while its steric bulk, particularly in the ortho position, can significantly modulate reaction rates. These predictable, well-understood characteristics make trifluoromethyl-substituted benzyl bromides indispensable reagents. For scientists in drug discovery and materials development, mastering the properties of these building blocks is not just advantageous—it is essential for the rational design of next-generation molecules with enhanced stability, potency, and function.

References

-

Wikipedia. (n.d.). Trifluoromethyl group. Retrieved from Wikipedia. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Significance of Trifluoromethyl Groups in Pharmaceutical Intermediates. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Importance of Trifluoromethylated Aromatic Compounds in Modern Drug Discovery. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Carreño, G., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC - PubMed Central. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Impact of Trifluoromethylation: Exploring Applications of 4-(Trifluoromethyl)benzyl Bromide. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Tseng, C.-C., et al. (n.d.). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. PubMed Central. [Link]

-

Hovione. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from Hovione. [Link]

-

Sowaileh, M. F., et al. (n.d.). Assessing the Bioisosterism of the Trifluoromethyl Group with a Protease Probe. Semantic Scholar. [Link]

-

ChemicalAid. (n.d.). What is the background and overview of 3,5-Bis(trifluoromethyl)benzyl bromide?. Retrieved from ChemicalAid. [Link]

-

Tseng, C-C., et al. (2019). The trifluoromethyl group as a bioisosteric replacement of the aliphatic nitro group in CB1 receptor positive allosteric modulators. Loughborough University Research Repository. [Link]

-

Tseng, C.-C., et al. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators (PAMs). University of Aberdeen. [Link]

-

Unknown. (n.d.). Table 13.1 Selected Hammett substituent constants and susceptibility factors. [Link]

-

Thevenin, C., et al. (n.d.). CF3-substituted carbocations: underexploited intermediates with great potential in modern synthetic chemistry. PMC - NIH. [Link]

-

ResearchGate. (n.d.). Selection of Hammett constant σ + values for selected functional.... Retrieved from ResearchGate. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). How 4-(Trifluoromethyl)benzyl Bromide Enhances Pharmaceutical and Specialty Chemical Development. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Versatility of 3-(Trifluoromethyl)benzyl Bromide: A Deep Dive into Synthesis and Industrial Use. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Zhu, Z., et al. (n.d.). Nucleophilic Trifluoromethoxylation of Benzyl Bromides via Carbonyl Diimidazole. ResearchGate. [Link]

-

Organic Chemistry Portal. (n.d.). Benzylic trifluoromethane synthesis by trifluoromethylation. Retrieved from Organic Chemistry Portal. [Link]

-

ResearchGate. (n.d.). Hammett substituent constants for ‐C6F5, ‐CF3, and.... Retrieved from ResearchGate. [Link]

-

Prakash, G. K. S., et al. (n.d.). Superelectrophiles and the effects of trifluoromethyl substituents. PMC - NIH. [Link]

-

Liu, T., et al. (2024). Benzylic Trifluoromethyl Accelerates 1,6-Elimination Toward Rapid Probe Activation. NIH. [Link]

-

ResearchGate. (2025). Nucleophilic Substitution Reactions of Meta- and Para-Substituted Benzylamines with Benzyl Bromide in Methanol Medium. Retrieved from ResearchGate. [Link]

-

Wang Lab. (n.d.). A survey of Hammett substituent constants and resonance and field parameters. Retrieved from Wang Lab. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). Navigating the Synthesis of Fluorinated Compounds: A Deep Dive into 4-(Trifluoromethyl)benzyl Bromide. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Nozawa-Kumada, K., et al. (n.d.). Transition‐Metal‐Free Trifluoromethylation of Benzyl Bromides Using Trifluoromethyltrimethylsilane and CsF in 1,2‐Dimethoxyethane. ResearchGate. [Link]

-

Carreño, G., et al. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

-

NSF Public Access Repository. (2018). Aqueous Benzylic C–H Trifluoromethylation for Late-Stage Functionalization. [Link]

-

Reddit. (2023). Trifluoromethoxy group electron-withdrawing or electron-donating?. Retrieved from Reddit. [Link]

-

Diogo, H. P., et al. (n.d.). Substituent effects on the benzylic bond dissociation enthalpy in benzyl bromides (C–Br) and tert-butylbenzenes (C–CH3): a gas phase thermolysis and liquid phase photoacoustic study. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [Link]

- Google Patents. (2007). US20070135662A1 - Process for the preparation of 3,5- bis(trifluoromethyl)benzylalcohol.

- Google Patents. (n.d.). US6350915B1 - Process for the synthesis of 1-(3,5-bis(trifluoromethyl)-phenyl)ethan-1-one.

-

Beilstein Journals. (n.d.). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Retrieved from Beilstein Journals. [Link]

-

Crich, D., et al. (n.d.). Leveraging Trifluoromethylated Benzyl Groups toward the Highly 1,2-Cis-Selective Glucosylation of Reactive Alcohols. NIH. [Link]

-

ACS Publications. (n.d.). Enabling Nucleophilic Substitution Reactions of Activated Alkyl Fluorides through Hydrogen Bonding | Organic Letters. Retrieved from ACS Publications. [Link]

-

Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (n.d.). Homolytic bond dissociation energies of the carbon–halogen bonds in the benzyl halide radical anion intermediates formed in radical nucleophilic substitution reactions. [Link]

-

PubMed Central. (2024). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. [Link]

-

RSC Publishing. (2024). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxya. [Link]

-

Master Organic Chemistry. (2018). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Retrieved from Master Organic Chemistry. [Link]

-

PubMed. (n.d.). Substituent Effects on the C-H Bond Dissociation Energy of Toluene. A Density Functional Study. [Link]

-

ResearchGate. (n.d.). Comparison of the BDE of Alkyl Halides and Benzyl Halides. Retrieved from ResearchGate. [Link]

Sources

- 1. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. global.oup.com [global.oup.com]

- 4. CF3-substituted carbocations: underexploited intermediates with great potential in modern synthetic chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Substituent effects on the benzylic bond dissociation enthalpy in benzyl bromides (C–Br) and tert-butylbenzenes (C–CH3): a gas phase thermolysis and liquid phase photoacoustic study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 11. chemimpex.com [chemimpex.com]

- 12. Trifluoromethyl group - Wikipedia [en.wikipedia.org]

- 13. The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Page loading... [guidechem.com]

- 15. US20070135662A1 - Process for the preparation of 3,5- bis(trifluoromethyl)benzylalcohol - Google Patents [patents.google.com]

A Guide to 4-Bromo-3-(trifluoromethyl)benzyl bromide: A Dual-Functionality Building Block for Advanced Synthesis

Abstract: In the landscape of modern medicinal chemistry and materials science, the strategic selection of molecular building blocks is paramount to the successful synthesis of novel entities with tailored properties. 4-Bromo-3-(trifluoromethyl)benzyl bromide (CAS: 1159512-68-1) has emerged as a highly valuable intermediate, offering a unique combination of reactive sites that empower chemists to construct complex molecular architectures. This technical guide provides an in-depth analysis of its role as a versatile synthon, detailing its core reactivity, providing exemplary protocols, and explaining the scientific rationale behind its application. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this powerful building block in their synthetic campaigns.

A Strategic Introduction to a Versatile Synthon

This compound is a bifunctional organic compound designed for sophisticated multi-step synthetic routes.[1] Its utility is derived from the orthogonal reactivity of its two key functional groups: a highly reactive benzyl bromide moiety and a strategically positioned aryl bromide. This dual-functionality allows for sequential, controlled modifications, making it an ideal starting point for creating diverse libraries of compounds.

The true value of this building block is amplified by the presence of the trifluoromethyl (-CF3) group. In drug design, the -CF3 group is a critical pharmacophore known to significantly enhance key drug-like properties.[2][3] Its introduction into a molecule can improve metabolic stability, increase lipophilicity, and modulate bioavailability, making it a highly sought-after feature in modern pharmaceuticals.[4][5] The benzyl bromide provides a classic electrophilic site for alkylation, while the aryl bromide serves as a handle for modern cross-coupling reactions, offering a gateway to extensive molecular diversification.

Physicochemical Properties & Safe Handling

Accurate knowledge of a reagent's properties is fundamental to its effective and safe use in the laboratory.

| Property | Value | Reference |

| CAS Number | 1159512-68-1 | [1] |

| Molecular Formula | C₈H₅Br₂F₃ | [1][6] |

| Molecular Weight | 317.93 g/mol | [1] |

| Appearance | White crystalline solid | [1] |

| Synonyms | 1-Bromo-4-(bromomethyl)-2-(trifluoromethyl)benzene | [1][6] |

Safety & Handling: Benzyl bromides are often lachrymatory and corrosive. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is essential. All manipulations should be performed within a certified chemical fume hood to avoid inhalation of dust or vapors. Store the reagent in a cool, dry, well-ventilated area, away from incompatible materials such as strong bases and oxidizing agents.

Core Reactivity: A Tale of Two Reaction Sites

The synthetic power of this compound lies in the distinct reactivity of its benzylic and aromatic C-Br bonds. This allows for a programmed, stepwise approach to synthesis.

The Benzylic Bromide: A Potent Electrophile for Alkylation

The primary and most accessible reaction site is the bromomethyl group (-CH₂Br). The benzylic carbon is highly electrophilic and susceptible to nucleophilic substitution, predominantly via an Sₙ2 mechanism. This reaction is a reliable method for forging new carbon-heteroatom or carbon-carbon bonds.

Common Nucleophiles:

-

N-Nucleophiles: Primary and secondary amines, imidazoles, pyrazoles, and other nitrogen-containing heterocycles.

-

O-Nucleophiles: Phenols, alcohols, and carboxylic acids.

-

S-Nucleophiles: Thiols and thiophenols.

The Aryl Bromide: A Handle for Cross-Coupling

The bromo-substituent on the aromatic ring is significantly less reactive towards simple nucleophilic substitution. However, it is an ideal functional group for transition-metal-catalyzed cross-coupling reactions. This enables the introduction of a wide array of substituents, including alkyl, alkenyl, alkynyl, and aryl groups, providing a powerful tool for late-stage diversification.

Key Cross-Coupling Reactions:

-

Suzuki Coupling (with boronic acids/esters)

-

Sonogashira Coupling (with terminal alkynes)

-

Heck Coupling (with alkenes)

-

Buchwald-Hartwig Amination (with amines)

Caption: Dual reactivity of the building block.

Application in Synthesis: A Protocol-Driven Case Study

To illustrate its utility, we present a hypothetical two-step synthesis of a substituted benzimidazole derivative, a scaffold common in pharmaceutical agents.

Workflow for Step 1: N-Alkylation of a Benzimidazole

This protocol details the Sₙ2 reaction at the benzylic position, which is the cornerstone of its application as a building block.

Caption: Experimental workflow for N-alkylation.

Detailed Protocol: N-Alkylation

-

Reagent Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-methylbenzimidazole (1.0 eq.), anhydrous potassium carbonate (K₂CO₃, 2.0 eq.), and anhydrous N,N-Dimethylformamide (DMF).

-